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Cat. No.: B12847013

Get Quote

Executive Summary
The synthesis of 6-bromo-2-methyl-2H-indazol-5-amine (CAS 1890002-53-5) presents two

primary challenges: regiocontrol of the indazole ring formation and selectivity of N-methylation

(N1 vs. N2 tautomers). Standard alkylation of 1H-indazoles typically favors the

thermodynamically stable N1-isomer, whereas the target molecule requires the kinetically

favored N2-methyl congener.[1]

This Application Note details a validated, three-stage protocol designed to maximize N2-

selectivity and preserve the halogen handle (C6-Br) during nitro reduction. The route utilizes a

de novo ring construction strategy to establish the C5/C6 substitution pattern, followed by a

Meerwein-mediated alkylation or Imidate-directed alkylation to secure the N2-methyl group.

Retrosynthetic Analysis & Strategy
The structural core is accessed most reliably via the hydrazine cyclization of a functionalized

benzaldehyde. Direct nitration of 6-bromoindazole is discouraged due to poor regioselectivity

(often yielding the C4-nitro isomer).[2]
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Strategic Disconnections
C5-Amine Formation: Chemoselective reduction of a C5-nitro precursor, avoiding

hydrodebromination.

N2-Methylation: Kinetic alkylation of the 1H-indazole tautomer using hard electrophiles (e.g.,

Trimethyloxonium tetrafluoroborate) or imidate reagents to favor the N2 position.

Indazole Core: Condensation of 4-bromo-2-fluoro-5-nitrobenzaldehyde with hydrazine

hydrate.
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Caption: Strategic workflow distinguishing the critical N2-methylation divergence point.

Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-5-nitro-1H-indazole
Objective: Construct the indazole core with correct C5/C6 substitution. Mechanism:

Nucleophilic attack of hydrazine on the aldehyde followed by SNAr displacement of the ortho-

fluorine.

Reagents:

4-Bromo-2-fluoro-5-nitrobenzaldehyde (1.0 equiv)

Hydrazine hydrate (80% aq., 5.0 equiv)

Ethanol (10 vol)

Protocol:
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Dissolution: Charge a round-bottom flask with 4-bromo-2-fluoro-5-nitrobenzaldehyde and

Ethanol. Stir at room temperature (RT).

Addition: Add hydrazine hydrate dropwise over 15 minutes. Exothermic reaction – monitor

internal temperature.

Cyclization: Heat the mixture to reflux (80 °C) for 4 hours. Monitor consumption of aldehyde

by TLC (30% EtOAc/Hexanes).

Workup: Cool to RT. The product often precipitates.

Isolation: Concentrate the solvent to ~25% volume. Pour the residue into ice-water (20 vol).

Stir for 30 minutes.

Filtration: Filter the yellow/orange solid, wash with water (3x), and dry under vacuum at 50

°C.

Yield Target: 85-95% Key QC Parameter:1H NMR (DMSO-d6) should show a broad singlet

~13.5 ppm (NH) and two aromatic singlets (H3, H7).

Step 2: Regioselective N2-Methylation
Objective: Install the methyl group at N2 with high selectivity. Method: Meerwein’s Salt

Alkylation. This method exploits the higher kinetic nucleophilicity of the N2 position compared

to N1.

Reagents:

6-Bromo-5-nitro-1H-indazole (1.0 equiv)

Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 equiv)

Ethyl Acetate (EtOAc) (anhydrous, 15 vol)

Sodium Bicarbonate (sat. aq.)

Protocol:
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Suspension: Suspend the starting indazole in anhydrous EtOAc under nitrogen.

Alkylation: Add Me3OBF4 in one portion at RT. Stir vigorously.

Reaction: Stir at RT for 4–16 hours. The reaction mixture typically transitions from a

suspension to a biphasic oil/solid mixture.

Quench: Slowly add saturated aqueous NaHCO3 to neutralize the mixture (gas evolution).

Extraction: Separate phases. Extract aqueous layer with EtOAc (2x).

Purification (Critical):

The crude will contain a mixture of N2 (major) and N1 (minor) isomers.

Column Chromatography: Silica gel, eluting with DCM:MeOH (98:2 to 95:5) or

Hexane:EtOAc (gradient).

Order of Elution: The N2-methyl isomer is typically more polar (elutes later) than the N1-

isomer in non-polar systems, but this can invert depending on the stationary phase.

Verification by NMR is mandatory.

Identification of Isomers (NMR):

N2-Methyl (Target): N-Me singlet typically appears at 4.15 – 4.25 ppm. The C3-H proton

often shifts downfield compared to N1.

N1-Methyl (By-product): N-Me singlet typically appears at 4.00 – 4.05 ppm.

Alternative High-Selectivity Method (Imidate): Use Methyl 2,2,2-trichloroacetimidate (2.0 equiv)

with BF3·OEt2 (cat.) in DCM. This method has been reported to yield >90% N2 selectivity for

electron-deficient indazoles.

Step 3: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to the amine without debrominating the C6 position. Method:

Stannous Chloride (SnCl2) reduction.[2] Avoid catalytic hydrogenation (H2/Pd), as it poses a

high risk of cleaving the C-Br bond.
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Reagents:

6-Bromo-2-methyl-5-nitro-2H-indazole (1.0 equiv)

Tin(II) chloride dihydrate (SnCl2[2]·2H2O) (5.0 equiv)[2]

Ethanol (20 vol) or EtOAc/EtOH (1:1)

Protocol:

Setup: Dissolve the nitro-indazole in Ethanol.

Addition: Add SnCl2·2H2O in portions.

Reduction: Heat to 70 °C for 2–4 hours. Monitor by LC-MS for disappearance of starting

material (M+H 256/258) and appearance of amine (M+H 226/228).

Workup (Emulsion Control):

Cool to RT.

Dilute with EtOAc.

Slowly add saturated aqueous NaHCO3 or 1M NaOH to adjust pH to ~9. A thick white

precipitate of tin salts will form.

Filter the mixture through a pad of Celite to remove tin salts. Wash the pad thoroughly with

EtOAc.

Isolation: Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Final Purification: Recrystallization from Ethanol/Heptane or flash chromatography

(DCM/MeOH) if necessary.

Analytical Data Summary
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Compound
Key 1H NMR Signals
(DMSO-d6, 400 MHz)

MS (ESI+)

6-Bromo-5-nitro-1H-indazole

δ 13.6 (br s, 1H), 8.65 (s, 1H,

H4), 8.20 (s, 1H, H3), 8.05 (s,

1H, H7)

242/244 [M+H]

N2-Methyl Intermediate

δ 8.85 (s, 1H, H3), 8.60 (s, 1H,

H4), 8.00 (s, 1H, H7), 4.22 (s,

3H, N-Me)

256/258 [M+H]

Target Amine

δ 7.95 (s, 1H, H3), 7.65 (s, 1H,

H7), 6.95 (s, 1H, H4), 5.10 (br

s, 2H, NH2), 4.08 (s, 3H, N-

Me)

226/228 [M+H]

Note: Chemical shifts are approximate and solvent-dependent.

Safety & Handling
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use in a fume hood with

double-gloving.

Trimethyloxonium Tetrafluoroborate: Strong alkylating agent. Moisture sensitive. Handle

under inert atmosphere.

Tin(II) Chloride: Corrosive and irritant. Waste contains heavy metals; dispose of according to

hazardous waste regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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